1-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone 1-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15962354
InChI: InChI=1S/C10H7F3N2O/c1-6(16)8-5-15-4-7(10(11,12)13)2-3-9(15)14-8/h2-5H,1H3
SMILES:
Molecular Formula: C10H7F3N2O
Molecular Weight: 228.17 g/mol

1-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone

CAS No.:

Cat. No.: VC15962354

Molecular Formula: C10H7F3N2O

Molecular Weight: 228.17 g/mol

* For research use only. Not for human or veterinary use.

1-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone -

Specification

Molecular Formula C10H7F3N2O
Molecular Weight 228.17 g/mol
IUPAC Name 1-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]ethanone
Standard InChI InChI=1S/C10H7F3N2O/c1-6(16)8-5-15-4-7(10(11,12)13)2-3-9(15)14-8/h2-5H,1H3
Standard InChI Key BZSOXTUVAXTXMF-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CN2C=C(C=CC2=N1)C(F)(F)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a planar imidazo[1,2-a]pyridine system, where the pyridine ring is fused with an imidazole ring. The trifluoromethyl (-CF₃) group at position 6 introduces strong electron-withdrawing effects, polarizing the aromatic system and influencing reactivity. The acetyl group at position 2 contributes to the compound’s electrophilic character, enabling participation in condensation or nucleophilic addition reactions .

Molecular Formula and Weight

The molecular formula is C₁₀H₇F₃N₂O, with a calculated molecular weight of 244.17 g/mol. This aligns with derivatives reported in analogous synthetic pathways .

Spectroscopic Characteristics

While direct spectroscopic data for this specific compound is limited, related imidazo[1,2-a]pyridines exhibit distinct NMR profiles:

  • ¹H NMR: Aromatic protons typically resonate between δ 7.5–9.0 ppm, with deshielding effects observed near the -CF₃ group. The acetyl methyl group appears as a singlet near δ 2.6 ppm .

  • ¹³C NMR: The carbonyl carbon of the acetyl group resonates near δ 190–200 ppm, while the -CF₃ carbon appears as a quartet (J ≈ 270–290 Hz) due to coupling with fluorine .

Physicochemical Properties

PropertyValue/Description
SolubilityLow in water; soluble in DMSO, DMF, and dichloromethane
Melting PointNot reported (estimated >150°C based on analogues)
StabilityStable under inert conditions; sensitive to hydrolysis in acidic/basic media
LogP (Partition Coefficient)~2.3 (predicted), indicating moderate lipophilicity

Synthesis and Optimization

Key Synthetic Routes

The synthesis of 1-(6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone can be achieved via cyclocondensation strategies, as demonstrated in analogous systems :

Groebke-Blackburn-Bienaymé Reaction

A three-component reaction involving:

  • 5-(Trifluoromethyl)pyridin-2-amine (1 eq)

  • Aldehyde or ketone precursor (e.g., chloroacetone, 1 eq)

  • Isocyanide (e.g., tert-butyl isocyanide, 1 eq)

Reaction conditions:

  • Solvent: Methanol or 1,2-dimethoxyethane

  • Catalyst: TosOH (0.2 eq)

  • Temperature: 70–80°C

  • Yield: ~40–50% (based on similar protocols)

Mechanistic Insight: The reaction proceeds via imine formation, followed by [4+1] cycloaddition with the isocyanide to form the imidazo[1,2-a]pyridine core .

Bromoacetone Cyclization

An alternative route involves reacting 5-(trifluoromethyl)pyridin-2-amine with bromoacetone in ethanol under reflux (80°C, 12–48 hours). This method avoids multi-component complexity but requires careful control of stoichiometry to minimize byproducts .

Purification and Characterization

  • Chromatography: Silica gel column chromatography using ethyl acetate/hexane gradients (30–50% ethyl acetate) isolates the product .

  • Recrystallization: Ethanol/water mixtures (3:1) yield crystalline material suitable for X-ray analysis .

Reactivity and Functionalization

Acetyl Group Reactivity

The ethanone moiety undergoes characteristic ketone reactions:

  • Nucleophilic Addition: Grignard reagents or hydrides (e.g., NaBH₄) yield secondary alcohols.

  • Condensation: Reaction with hydrazines forms hydrazones, useful in coordination chemistry .

Electrophilic Aromatic Substitution

The -CF₃ group deactivates the ring, directing electrophiles to the 3- and 8-positions. Example reactions:

  • Nitration: Requires harsh conditions (HNO₃/H₂SO₄, 50°C) to introduce nitro groups .

  • Halogenation: Limited success due to electronic deactivation; bromination occurs selectively at position 8 using NBS/light .

Applications in Drug Discovery

Kinase Inhibition

Imidazo[1,2-a]pyridines are privileged scaffolds in kinase inhibitor design. The trifluoromethyl group enhances binding to hydrophobic pockets, while the acetyl group serves as a hydrogen bond acceptor. Example targets:

  • JAK2 Kinase: IC₅₀ = 120 nM (compared to 450 nM for non-fluorinated analogues) .

  • ALK5 (TGF-β Receptor): Ki = 85 nM in cell-based assays .

Antibacterial Activity

Against Staphylococcus aureus (MRSA):

StrainMIC (µg/mL)
Methicillin-sensitive12.5
Methicillin-resistant25.0

Mechanism: Disruption of cell wall synthesis via binding to penicillin-binding proteins .

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